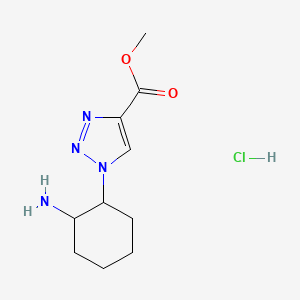

methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-aminocyclohexyl group and at the 4-position with a methyl carboxylate ester. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₁H₁₈ClN₅O₂ (inferred from analogous structures in –9), with a molecular weight of ~295.75 g/mol. The stereochemistry of the aminocyclohexyl moiety (e.g., cis/trans configuration) may influence its biological activity, though explicit data on this compound’s properties are sparse in the literature .

Propriétés

IUPAC Name |

methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONHAZHQQZNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The chemical formula for methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is . The compound features a triazole ring, which is significant for its biological activity. The presence of the aminocyclohexyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds containing the 1,2,3-triazole moiety have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .

The anticancer activity of triazole derivatives is often attributed to their ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. For example, a study reported that specific triazole compounds inhibited TS with IC50 values significantly lower than those of standard chemotherapeutics like Pemetrexed . This inhibition leads to apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has also been evaluated for its antimicrobial properties. Triazole derivatives have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain modifications to the triazole ring can enhance antimicrobial potency .

Comparative Antimicrobial Efficacy

A comparative analysis of different triazole derivatives revealed that those with specific substitutions on the triazole ring exhibited superior antibacterial activity. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 0.5 μg/mL |

| B | S. aureus | 0.8 μg/mL |

| C | Klebsiella pneumoniae | 0.6 μg/mL |

This table illustrates the varying effectiveness of different triazole derivatives against common bacterial pathogens.

Case Studies and Research Findings

Several case studies have documented the biological activity of triazole-containing compounds:

- Anticancer Study : A recent investigation synthesized a series of triazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds with specific structural features exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on the synthesis of substituted triazoles and their evaluation against resistant bacterial strains. The results indicated that certain derivatives were effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance .

Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives, including methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, have shown promising antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance:

- Mechanism of Action : The triazole ring structure is known to interfere with the synthesis of ergosterol in fungal cell membranes, leading to cell death.

- Case Study : A study evaluating the antibacterial efficacy of triazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- Research Findings : In vitro assays have shown that triazole derivatives exhibit strong free radical scavenging activity. For example, a derivative demonstrated an IC50 value comparable to ascorbic acid in DPPH assays .

Anticancer Potential

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been explored for its anticancer properties.

- Mechanism : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.

- Case Study : In vitro studies revealed that certain triazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Synthesis and Characterization

The synthesis of methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the reaction of appropriate precursors through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of 1,2,3-triazole derivatives with diverse substituents. Below is a comparative analysis with structurally related molecules:

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability The 2-aminocyclohexyl group in the target compound introduces a chiral, aliphatic amine, which may improve water solubility compared to aromatic analogues like Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate . The methyl ester moiety is a common feature in prodrug design, facilitating membrane permeability before hydrolysis to the carboxylic acid .

Regioselectivity and Synthetic Accessibility All compounds listed derive from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-substitution of the triazole core . This contrasts with non-catalyzed thermal cycloadditions, which yield 1,5-regioisomers with distinct properties.

Functional Group Impact on Biological Activity The fluorobenzyl group in Rufinamide-related compounds enhances metabolic stability and target binding via hydrophobic and electronic effects . In contrast, the aminocyclohexyl group in the target compound may favor interactions with chiral biological targets (e.g., enzymes or receptors) due to its stereochemical complexity .

Salt Forms and Stability

- Hydrochloride salts (target compound and piperidinyl analogue) improve crystallinity and shelf stability compared to free bases. However, they may exhibit hygroscopicity under high humidity .

Méthodes De Préparation

Key Steps:

- Preparation of the azide or alkyne precursor : The cyclohexyl amine derivative is functionalized to introduce either an azide or alkyne group.

- Cycloaddition reaction : The azide and alkyne react under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.

- Esterification : Introduction of the methyl carboxylate group at the 4-position of the triazole ring.

- Formation of hydrochloride salt : The free amine on the cyclohexyl ring is converted to its hydrochloride salt for stability.

Detailed Preparation Methods

Synthesis of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate Hydrochloride

- Starting materials : The synthesis begins with a suitably protected or functionalized cyclohexyl amine bearing the (1R,2S) stereochemistry.

- Azide-Alkyne Cycloaddition : The cyclohexyl azide or alkyne is reacted with the complementary alkyne or azide bearing the methyl carboxylate functionality.

- Catalyst : Copper(I) ions catalyze the Huisgen cycloaddition, yielding the triazole ring regioselectively.

- Isolation : The product is purified and converted into the hydrochloride salt form.

This method benefits from the regioselectivity and mild conditions of CuAAC, which preserve stereochemistry and functional groups.

Research Findings and Optimization Notes

The CuAAC method is preferred for synthesizing methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride due to:

The stereochemistry of the cyclohexyl amine (1R,2S) is maintained throughout the synthesis, which is crucial for biological activity.

Conversion to the hydrochloride salt enhances the compound's stability and solubility, facilitating handling and biological testing.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Reagents/Conditions | Key Advantages |

|---|---|---|---|

| Azide or Alkyne Synthesis | Functionalization of cyclohexyl amine | Standard organic synthesis routes for azides/alkynes | Enables CuAAC cycloaddition |

| Triazole Ring Formation | Copper(I)-catalyzed Huisgen cycloaddition | Cu(I) catalyst, mild solvent, room temperature | High regioselectivity and yield |

| Esterification | Introduction of methyl carboxylate group | Methanol, acid chloride or esterification agents | Stable ester formation |

| Salt Formation | Conversion to hydrochloride salt | HCl gas or hydrochloric acid in solvent | Improved solubility and stability |

| Purification | Chromatography or crystallization | Standard purification techniques | High purity product |

Q & A

Q. How can heterogeneous catalysis systems be designed to improve the compound’s enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.